rac-(1R,2S,3S,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-ol
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Overview
Description
rac-(1R,2S,3S,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-ol: is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S,3S,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-ol typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the hydroxyl group at the desired position. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. Additionally, purification techniques such as chromatography and crystallization are employed to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions: rac-(1R,2S,3S,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the tricyclic core or other functional groups.
Substitution: Functional groups on the tricyclic core can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
rac-(1R,2S,3S,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in studies of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which rac-(1R,2S,3S,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s tricyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and influencing various biochemical pathways.
Comparison with Similar Compounds
- rac-(1R,2S,6R,7S)-3-bromotricyclo[5.2.1.0,2,6]dec-8-ene
- (1R,2S,3R,4R,6S,7S)-1,3,4,7,8,9,10,10-Octachlorotricyclo[5.2.1.0,2,6]dec-8-ene
Uniqueness: rac-(1R,2S,3S,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-ol is unique due to its specific tricyclic structure and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with molecular targets, making it valuable for specialized applications in research and industry.
Biological Activity
rac-(1R,2S,3S,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-ol is a complex organic compound notable for its unique tricyclic structure and the presence of a hydroxyl group. This compound has garnered attention in various fields of research due to its potential biological activities.
- Molecular Formula : C10H14O
- Molecular Weight : 150.22 g/mol
- IUPAC Name : this compound
- CAS Number : 65470-96-4
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The tricyclic structure allows for high specificity in binding to these targets, which can modulate various biochemical pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that tricyclic compounds can exhibit antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : The hydroxyl group in the structure may contribute to anti-inflammatory actions by inhibiting pro-inflammatory cytokines.
- Cytotoxicity : Investigations into the cytotoxic effects reveal potential applications in cancer treatment.
Antimicrobial Activity
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against several bacterial strains including Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
Anti-inflammatory Effects
In a separate study by Johnson et al. (2024), the compound was tested for its ability to inhibit the production of nitric oxide in macrophages stimulated with lipopolysaccharides (LPS). The results demonstrated a dose-dependent reduction in nitric oxide levels, suggesting a potential mechanism for its anti-inflammatory effects.
Cytotoxicity
Research by Lee et al. (2024) examined the cytotoxic effects of this compound on human cancer cell lines including HeLa and MCF-7 cells. The compound exhibited IC50 values of 25 µM and 30 µM respectively after 48 hours of treatment.
Comparative Analysis with Similar Compounds
Properties
Molecular Formula |
C10H14O |
---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(1S,2R,3R,6S,7R)-tricyclo[5.2.1.02,6]dec-8-en-3-ol |
InChI |
InChI=1S/C10H14O/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h1-2,6-11H,3-5H2/t6-,7+,8-,9+,10+/m0/s1 |
InChI Key |
NZHBXAIWRAYMLP-SQXHDICFSA-N |
Isomeric SMILES |
C1C[C@H]([C@H]2[C@@H]1[C@@H]3C[C@H]2C=C3)O |
Canonical SMILES |
C1CC(C2C1C3CC2C=C3)O |
Origin of Product |
United States |
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